molecular formula C8H8INO B7463930 2-(3-Iodophenyl)acetamide

2-(3-Iodophenyl)acetamide

Cat. No. B7463930
M. Wt: 261.06 g/mol
InChI Key: RYTRKARNTJYVJA-UHFFFAOYSA-N
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Description

2-(3-Iodophenyl)acetamide is a chemical compound that is widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and organic solvents. This compound is also known as IAA or 2-Iodoacetanilide. It is a derivative of acetanilide and contains an iodine atom attached to the phenyl ring.

Scientific Research Applications

  • Nonlinear Optical Properties for Photonic Devices : Castro et al. (2017) investigated the nonlinear optical properties of organic crystals, including 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide. They found these crystals to be good candidates for photonic devices like optical switches, modulators, and pyrazoline derivatives due to their significant (hyper)polarizabilities (Castro et al., 2017).

  • Intermediate for Antimalarial Drugs : Magadum and Yadav (2018) focused on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs. Their study optimized the process and explored its mechanism and kinetics (Magadum & Yadav, 2018).

  • Anticancer, Anti-Inflammatory, and Analgesic Potential : Rani et al. (2014) developed 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, exploring their potential as anticancer, anti-inflammatory, and analgesic agents. They found that certain derivatives, particularly those with halogens on the aromatic ring, showed promising activities (Rani et al., 2014).

  • Synthesis and Characterization of Related Compounds : Studies by Kobayashi et al. (2007) and Sharma et al. (2018) involved the synthesis and molecular docking analysis of similar acetamide derivatives, emphasizing their structural aspects and potential applications in fields like cancer research (Kobayashi et al., 2007); (Sharma et al., 2018).

  • Environmental Applications : Research by Tao et al. (2015) explored the use of graphene/titanium dioxide nanotubes for the removal of Acetaminophen, a common drug, highlighting environmental applications in wastewater treatment (Tao et al., 2015).

  • Radiosynthesis and Imaging : Studies by Latli et al. (1995) and Thominiaux et al. (2007) focused on the radiosynthesis of certain acetamide derivatives for use in imaging and tracking the metabolism of substances like herbicides and peripheral benzodiazepine receptors (Latli et al., 1995); (Thominiaux et al., 2007).

properties

IUPAC Name

2-(3-iodophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTRKARNTJYVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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